3alpha,7alpha,12alpha-Trihydroxy-27a,27b-dihomo-5beta-cholestane-26,27b-dioic acid
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Overview
Description
3alpha,7alpha,12alpha-trihydroxy-27-carboxymethyl-5beta-cholestan-26-oic acid is a bile acid.
Scientific Research Applications
Biosynthesis and Metabolism Studies
- Synthesis of Coenzyme A Esters : The compound is used in the synthesis of coenzyme A esters for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
- Bile Acid Biosynthesis : It plays a role in the biosynthesis of cholic acid in rat liver, demonstrating the involvement of mitochondrial and microsomal systems in the conversion process (Gustafsson, 1975).
- Cholesterol Catabolism : The compound is an intermediate in cholesterol catabolism to bile acids, as studied in rat liver (Mendelsohn & Mendelsohn, 1969).
Structural and Stereochemical Analysis
- Stereochemistry in Bile Alcohols : Studies on the stereochemistry at specific carbon positions of similar compounds in human urine, contributing to the understanding of bile alcohol biosynthesis (Une et al., 2000).
- Comparison with Other Bile Acids : Comparative studies of the compound with other bile salts to understand variations in bile salt structures across different species (Haslewood & Tökes, 1972).
Chemical Synthesis for Biological Studies
- Synthesis for Biological Precursors : The compound is synthesized for use as a precursor in biological studies related to cholic acid biosynthesis (Dayal et al., 1978).
- Role in Thiolase Activity : Its involvement in thiolase activity in bile acid formation, contributing to the understanding of bile acid metabolism at the molecular level (Bun-ya et al., 1998).
Metabolism and Hydroxylation Studies
- 12alpha-Hydroxylation Studies : The compound is studied for its role in the 12alpha-hydroxylation process, which is essential in bile acid formation (Mui & Elliott, 1975).
- Metabolism in Guinea Pigs : Research on the metabolism of related compounds in guinea pigs, aiding in understanding the metabolic pathways of bile acids (Kihira & Mosbach, 1978).
Properties
CAS No. |
82583-52-6 |
---|---|
Molecular Formula |
C29H48O7 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl]pentanedioic acid |
InChI |
InChI=1S/C29H48O7/c1-16(5-4-6-17(27(35)36)7-10-25(33)34)20-8-9-21-26-22(15-24(32)29(20,21)3)28(2)12-11-19(30)13-18(28)14-23(26)31/h16-24,26,30-32H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,28+,29-/m1/s1 |
InChI Key |
CQHKNYMWDYUNDN-WDNAKNDTSA-N |
Isomeric SMILES |
C[C@H](CCCC(CCC(=O)O)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(CCC(=O)O)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(CCC(=O)O)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyms |
3 alpha,7 alpha, 12 alpha-trihydroxy-27a,27b-dihomo-5 beta-cholestane-26,27b-dioic acid 3 alpha,7 alpha,12-alpha-trihydroxy-27-carboxymethyl-5 beta-cholestan-26-oic acid 3,7,12-trihydroxy-27-carboxymethylcholestan-26-oic acid THCMCA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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